molecular formula C17H27N3O2 B1611837 Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate CAS No. 904814-43-3

Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate

货号: B1611837
CAS 编号: 904814-43-3
分子量: 305.4 g/mol
InChI 键: GKOZQANNERFNJM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1-position and a 4-(dimethylamino)phenyl substituent at the C3-position of the piperazine ring. This compound is part of a broader class of Boc-protected piperazines, which are widely used in medicinal chemistry as intermediates for drug discovery.

属性

IUPAC Name

tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-11-10-18-15(12-20)13-6-8-14(9-7-13)19(4)5/h6-9,15,18H,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOZQANNERFNJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587674
Record name tert-Butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904814-43-3
Record name tert-Butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

The principal synthetic approach to tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate involves the nucleophilic substitution or coupling of tert-butyl piperazine-1-carboxylate with 4-(dimethylamino)phenyl derivatives.

  • Starting Materials : The synthesis typically begins with tert-butyl piperazine-1-carboxylate, which contains the protected piperazine core. The aryl component is introduced via 4-(dimethylamino)phenyl derivatives, such as 4-(dimethylamino)phenyl halides or activated esters.

  • Reaction Type : The key transformation is an amination or substitution reaction where the piperazine nitrogen attacks the electrophilic aromatic substituent. This may be facilitated by catalysts or activating agents.

  • Catalysts and Solvents : Catalysts such as palladium complexes or copper salts may be employed to promote coupling reactions (e.g., Buchwald-Hartwig amination). Common solvents include ethanol, DMF (dimethylformamide), or other polar aprotic solvents to dissolve reactants and facilitate reaction kinetics.

  • Reaction Conditions : Typical conditions involve moderate temperatures (room temperature to reflux), inert atmosphere (nitrogen or argon), and reaction times ranging from several hours to overnight to ensure complete conversion.

  • Purification : The crude product is purified by standard organic techniques such as recrystallization, chromatography, or extraction to yield this compound with high purity.

Industrial Production Methods

Industrial synthesis emphasizes scalability, yield optimization, and purity control.

  • Large-Scale Synthesis : Industrial methods likely use continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reagent feed rates, enhancing reproducibility and safety.

  • Process Optimization : Reaction conditions are optimized to maximize yield and minimize by-products. This includes fine-tuning catalyst loading, solvent choice, and reaction time.

  • Automation and Monitoring : Automated systems monitor reaction progress in real-time, enabling adjustments to maintain consistent product quality.

  • Environmental and Safety Considerations : Industrial processes incorporate solvent recycling, waste minimization, and adherence to safety protocols due to the use of hazardous reagents or catalysts.

Comparative Analysis of Preparation Methods

Aspect Laboratory Synthesis Industrial Production
Scale Milligram to gram scale Kilogram to ton scale
Reaction Control Manual, batch processes Automated, continuous flow reactors
Catalyst Use Palladium or copper catalysts in small amounts Optimized catalyst systems for cost-efficiency
Purification Techniques Chromatography, recrystallization Filtration, crystallization, solvent extraction
Yield Optimization Moderate to high, variable High, with strict quality control
Safety and Environmental Standard lab safety Enhanced safety, waste treatment, solvent recovery

Research Findings and Data Tables

While detailed experimental data specific to this compound are limited in publicly available literature, analogous compounds and related piperazine derivatives provide insights into effective preparation strategies.

Table 1: Typical Reaction Parameters for Synthesis

Parameter Typical Range/Value Notes
Reaction Temperature 25–80 °C Depends on catalyst and solvent
Reaction Time 3–24 hours Longer times may increase yield
Catalyst Loading 1–10 mol% Palladium or copper catalysts
Solvent Ethanol, DMF, or similar polar aprotic solvents Solvent choice affects solubility and rate
Molar Ratio (Piperazine: Aryl) 1:1 to 1:1.2 Slight excess of aryl derivative may improve conversion
Purification Method Chromatography, recrystallization To achieve >95% purity

Table 2: Representative Synthetic Route Summary

Step Reactants Conditions Product Yield (%) Purification Method
1 tert-butyl piperazine-1-carboxylate + 4-(dimethylamino)phenyl halide Pd catalyst, ethanol, reflux, inert atmosphere, 12 h 80–90 Column chromatography
2 Crude product purification Recrystallization or extraction >95 purity Recrystallization or chromatography

化学反应分析

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperazine. For example:

  • Reaction with Trifluoroacetic Acid (TFA):
    In dichloromethane (DCM), treatment with 20% TFA removes the Boc group within 2 hours at room temperature, producing 3-[4-(dimethylamino)phenyl]piperazine as a trifluoroacetate salt .

ConditionsReagentsOutcomeYieldSource
RT, 2 h, DCM20% TFAFree piperazine (TFA salt)~90%

Nucleophilic Substitution at Piperazine

The secondary amine in the piperazine ring participates in alkylation or acylation reactions. For instance:

  • Alkylation with Chloroethylamine:
    In dimethylformamide (DMF) with triethylamine (TEA), the piperazine reacts with chloroethylamine to form a tertiary amine derivative. This reaction typically requires 72 hours at room temperature .

ConditionsReagentsOutcomeYieldSource
RT, 72 h, DMFChloroethylamine, TEAAlkylated piperazine derivative26%

Coupling Reactions

The compound serves as a precursor in cross-coupling reactions. A representative example includes:

  • Buchwald-Hartwig Amination:
    With palladium acetate (Pd(OAc)₂) and BINAP as a ligand, the Boc-protected piperazine reacts with aryl halides (e.g., 4-chloro-2-phenylfuropyridine) in toluene at 130°C to form C–N bonds .

ConditionsCatalysts/LigandsSubstrateProductYieldSource
130°C, 2 h, toluenePd(OAc)₂, BINAP4-Chloro-2-phenylfuropyridineArylpiperazine adduct52%

Condensation Reactions

The dimethylaminophenyl group facilitates condensation with carbonyl-containing compounds:

  • Formation of Chromone Derivatives:
    Reacts with 4-oxochromene-3-carboxylic acid in the presence of EDC and DMAP to form chromone-piperazine hybrids via amide bond formation .

ConditionsReagentsOutcomeYieldSource
RT, DCM, 24 hEDC, DMAP, TEAChromone-piperazine amide75%

Acid/Base-Mediated Rearrangements

The dimethylaminophenyl group may undergo protonation or deprotonation under acidic/basic conditions, altering electronic properties but retaining structural integrity .

Stability and Storage

  • Storage: Stable at room temperature under inert atmospheres but degrades upon prolonged exposure to light or moisture .

  • Purity: Typically >95% by HPLC after silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH) .

科学研究应用

Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate exhibits potential biological activity primarily linked to its interaction with neurotransmitter systems. Research indicates that it may function as a modulator or antagonist at various receptors, which is crucial for developing treatments for neurological disorders.

Potential Applications

  • CNS Disorders : Due to its structural similarity to known psychoactive compounds, this compound is being investigated for applications in treating conditions like anxiety, depression, and schizophrenia.
  • Antagonistic Activity : It has been shown to disrupt interactions between retinol-binding protein (RBP4) and transthyretin (TTR), which could be beneficial in treating age-related macular degeneration (AMD) by reducing lipofuscin accumulation in the retina .
  • Pharmaceutical Development : The compound serves as an important intermediate in synthesizing other biologically active molecules, enhancing its utility in drug discovery.

Study on Retinol Binding Protein Antagonists

A study investigated the efficacy of various RBP4 antagonists, including derivatives of this compound. Results indicated that these compounds significantly reduced serum RBP4 levels and lipofuscin bisretinoid formation in preclinical models, suggesting their potential as therapeutic agents for AMD .

Structure–Activity Relationship (SAR) Studies

Research into the structure–activity relationship of related compounds has provided insights into how modifications to the piperazine ring can enhance receptor binding affinity and biological activity. This work is crucial for optimizing drug candidates derived from this compound .

作用机制

The mechanism of action of tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Table 1: Key Structural Differences Among Piperazine Derivatives

Compound Name Substituent at C3/C4 Position Functional Groups Key Applications/Properties Reference
Target Compound : Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate 4-(dimethylamino)phenyl Boc, dimethylamino Potential CNS targeting due to lipophilic amine
Tert-butyl 4-((4-(3-(Pyridin-3-ylmethyl)ureido)phenyl)sulfonyl)piperazine-1-carboxylate (Compound 26) 4-sulfonamide-linked pyridinylmethyl urea Boc, sulfonyl, urea Dual NAMPT/PARP1 inhibition for breast cancer therapy
Tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A9) 3-(trifluoromethyl)pyridinyl Boc, trifluoromethyl Broad-spectrum antimicrobial activity
Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate Imidazothiazole-linked aminophenyl Boc, imidazothiazole Kinase inhibition (e.g., CSF1R targeting)
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate 2-formyl-4-(trifluoromethyl)phenyl Boc, formyl, trifluoromethyl Intermediate for covalent inhibitor synthesis

Key Observations :

  • In contrast, trifluoromethyl groups (e.g., in A9) introduce electron-withdrawing effects, altering charge distribution and metabolic stability .
  • Bulk and Solubility: Sulfonyl and imidazothiazole substituents (e.g., Compound 26 and ) increase molecular weight and polarity, which may reduce blood-brain barrier penetration compared to the target compound’s dimethylamino group .

Key Observations :

  • The target compound’s synthesis is less documented in the provided evidence, but analogous methods (e.g., palladium-catalyzed couplings or nucleophilic substitutions) are common for arylpiperazines .
  • Yields for similar compounds range from 45% to 72%, influenced by steric hindrance and reaction scalability.

Pharmacological and Physicochemical Properties

  • Target Compound: The dimethylamino group likely enhances solubility in aqueous media (logP ~2.5–3.0 estimated) compared to more lipophilic analogs like A9 (logP ~3.5 due to trifluoromethyl) .
  • Bioactivity: Compounds with sulfonamide or urea linkages (e.g., Compound 26) exhibit nanomolar-range inhibition of cancer targets (NAMPT/PARP1), whereas the target compound’s activity remains uncharacterized in the evidence .

生物活性

Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate (CAS No. 904814-43-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C17H27N3O2
  • Molecular Weight : 305.42 g/mol
  • Chemical Structure : The compound features a tert-butyl group, a dimethylamino group, and a piperazine ring, which contribute to its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-(dimethylamino)phenyl derivatives. The process may require specific catalysts and solvents to enhance yield and purity. Industrial methods often utilize continuous flow reactors for optimized production.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways. The exact mechanisms are still under investigation, but preliminary studies suggest potential interactions with kinases and other protein targets .

Anticancer Properties

Recent studies have indicated that compounds within the piperazine class, including this compound, show promise in cancer therapy. For instance, derivatives have demonstrated cytotoxicity in various cancer cell lines, including hypopharyngeal tumor cells, suggesting potential as anticancer agents .

Multidrug Resistance Reversal

The compound's structural characteristics enable it to act as a multidrug resistance (MDR) reverser by blocking efflux pumps in cancer cells. This property is crucial for enhancing the efficacy of conventional chemotherapeutics .

Case Studies

  • Cytotoxicity in Cancer Models :
    • A study reported that piperazine derivatives exhibited enhanced cytotoxic effects compared to standard treatments like bleomycin. The mechanism involved apoptosis induction in tumor cells .
  • Inhibition of Enzymatic Activity :
    • Inhibitory effects against lactate dehydrogenase (LDH), an enzyme critical for cancer metabolism, were observed with related compounds. This inhibition correlated with reduced glycolytic activity in pancreatic cancer cells .

Data Table: Biological Activity Overview

Activity Target/Effect Reference
CytotoxicityInduces apoptosis in cancer cell lines
MDR ReversalBlocks efflux pumps
Enzyme InhibitionInhibits lactate dehydrogenase

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate, and how can reaction conditions be standardized?

  • Methodology : The compound is synthesized via multi-step functionalization of the piperazine ring. A typical approach involves:

  • Step 1 : Coupling of tert-butyl piperazine-1-carboxylate with a halogenated aryl precursor (e.g., 4-(dimethylamino)phenyl bromide) via Buchwald-Hartwig amination or nucleophilic aromatic substitution .
  • Step 2 : Use of polar aprotic solvents (e.g., 1,4-dioxane) with bases like K2_2CO3_3 at 100–110°C for 12–24 hours .
  • Purification : Silica gel chromatography with gradients of ethyl acetate/petroleum ether yields ~40–90% purity .
    • Key Considerations : Monitor reaction progress via TLC or LCMS to avoid over-functionalization. Adjust equivalents of reagents to minimize side products .

Q. How can the structural identity of this compound be confirmed using spectroscopic and analytical techniques?

  • 1H/13C NMR :

  • The tert-butyl group appears as a singlet at δ 1.4–1.5 ppm.
  • The piperazine ring protons resonate as broad singlets at δ 2.5–3.5 ppm, split by coupling with adjacent N-substituents .
  • The 4-(dimethylamino)phenyl group shows aromatic protons at δ 6.5–7.5 ppm and a dimethylamino singlet at δ 2.8–3.0 ppm .
    • LCMS : Expect [M+H]+^+ at m/z 348–372, depending on substituents .
    • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm piperazine ring conformation .

Q. What are the common chemical modifications of this compound for downstream applications?

  • Deprotection : Remove the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to generate free piperazine intermediates .
  • Functionalization :

  • Nucleophilic substitution : React the piperazine nitrogen with electrophiles (e.g., acyl chlorides, alkyl halides) in DMF with NaH .
  • Cross-coupling : Use Suzuki-Miyaura reactions with boronate esters (e.g., aryl pinacol boranes) for biaryl synthesis .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting biological receptors (e.g., GPCRs or kinases)?

  • Docking Studies :

  • Perform molecular docking (e.g., AutoDock Vina) against dopamine D2 or histamine receptors, leveraging the piperazine scaffold’s affinity for GPCRs .
  • Analyze binding poses to prioritize substituents that enhance hydrophobic interactions (e.g., fluorinated aryl groups) .
    • DFT Calculations : Predict electronic effects of substituents (e.g., dimethylamino groups) on piperazine ring basicity and receptor binding .

Q. What strategies resolve contradictions in reported synthetic yields for similar piperazine derivatives?

  • Case Study : shows yields ranging from 4% to 61% for analogous compounds. Mitigate low yields by:

  • Optimizing stoichiometry : Increase equivalents of aryl halide precursors (1.5–2.0 equiv) .
  • Catalyst screening : Test Pd0^0/Xantphos systems for Buchwald-Hartwig reactions instead of traditional Pd(PPh3_3)4_4 .
    • Statistical Design : Use DoE (Design of Experiments) to assess interactions between temperature, solvent, and catalyst loading .

Q. How can this compound serve as a precursor for PROTACs or kinase inhibitors?

  • PROTAC Linkers : Attach the piperazine nitrogen to E3 ligase ligands (e.g., thalidomide derivatives) via PEG or alkyl linkers. The tert-butyl group enhances solubility during conjugation .
  • Kinase Inhibitors : Functionalize the aryl group with pyridine or pyrimidine moieties to mimic ATP-binding site interactions. For example, introduce 5-methoxypyrazine via Suzuki coupling .

Q. What are the challenges in analyzing stereochemical outcomes during piperazine ring functionalization?

  • Chirality : Piperazine derivatives can adopt chair or boat conformations. Use NOESY NMR to detect axial vs. equatorial substituent orientations .
  • Racemization Risk : Avoid prolonged heating in acidic/basic conditions during Boc deprotection to prevent racemization of chiral centers .

Methodological Troubleshooting

Q. How to address low yields in Boc deprotection reactions?

  • Solution : Replace TFA with HCl in dioxane (4 M) for milder conditions. Monitor reaction progress via LCMS to terminate before side reactions occur .

Q. What purity analysis techniques are recommended for scale-up synthesis?

  • HPLC : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities <0.5% .
  • Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N ratios (±0.4% tolerance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。